molecular formula C17H16N4O3S2 B2519281 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034401-07-3

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2519281
CAS No.: 2034401-07-3
M. Wt: 388.46
InChI Key: LHDHPSBVYLLTAP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole scaffold linked via an ethyl group to a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl moiety. The benzo[c][1,2,5]thiadiazole 1,1-dioxide fragment introduces sulfone and heterocyclic aromaticity, which may influence solubility and electronic properties.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-18-17(22)12-6-7-13-16(10-12)25-11-19-13/h2-7,10-11H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHPSBVYLLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide often involves multi-step organic synthesis techniques. Typically, it begins with the preparation of intermediates such as benzo[c][1,2,5]thiadiazole and benzo[d]thiazole derivatives.

  • Step 1: : Nitration of benzoic acid derivatives, followed by reduction to form amines.

  • Step 2: : Cyclization reactions to form the core heterocyclic structures.

  • Step 3: : Functionalization of the core structures to introduce the requisite substituents.

  • Step 4: : Coupling reactions to link the benzothiazole and benzothiadiazole moieties.

Industrial Production Methods

While laboratory synthesis focuses on purity and yield, industrial production may employ optimized catalytic processes and large-scale reactors. Reaction conditions are finely controlled for temperature, pressure, and solvent to maximize output while minimizing impurities and by-products.

Chemical Reactions Analysis

Amidation

The benzo[d]thiazole-6-carboxamide linkage forms through amide bond synthesis , typically involving:

  • Activating agents : Carbodiimides (e.g., EDC) or mixed anhydrides (e.g., DCC) to convert carboxylic acids into reactive intermediates.

  • Coupling conditions : Polar aprotic solvents (e.g., DMF, DMSO) and controlled temperatures to optimize yields.

Mechanism :

  • Activation of carboxylic acid group.

  • Nucleophilic attack by the amine (from the thiadiazole derivative).

  • Elimination of byproducts (e.g., urea, HCl).

Thiadiazole Ring Formation

The thiadiazole core forms via cyclization of thiourea derivatives , as described in benzo[d]thiazole synthesis :

  • Diazotization : Reaction of aromatic amines with nitrous acid to form diazonium salts.

  • Nucleophilic attack : Thiourea derivatives react with diazonium salts, leading to nitrogen elimination and cyclization.

  • Acidic hydrolysis : Removal of byproducts (e.g., PhCOBr) to yield the thiadiazole ring.

Functional Group Modifications

  • Alkylation : Introduction of ethyl groups via SN2 reactions with alkyl halides.

  • Sulfonation : Potential sulfonamide formation via reaction with sulfonyl chlorides.

Hydrolysis

  • Amide hydrolysis : Under acidic or basic conditions, the amide bond may cleave to yield carboxylic acid and amine derivatives.

  • Thiadiazole stability : The thiadiazole ring is generally stable under mild conditions but may undergo ring-opening under harsh acidic/basic conditions.

Substitution Reactions

  • Sulfonamide formation : Reaction with sulfonic acid chlorides to introduce sulfonamide groups.

  • Electrophilic aromatic substitution : The benzo[d]thiazole moiety may undergo substitution at reactive positions (e.g., para to sulfur).

Analytical Methods and Monitoring

  • TLC/HPLC : Used to track reaction progress and purity .

  • NMR and MS : Confirm structural integrity (e.g., amide proton signals in NMR, molecular ion peaks in MS).

Scientific Research Applications

The biological activities of thiadiazole derivatives have been extensively studied due to their diverse pharmacological properties. N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has shown promise in several areas:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this one exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Efficacy Against Bacteria : Compounds with similar structural motifs have demonstrated moderate to good antimicrobial effects in vitro against various strains such as Streptococcus and Escherichia coli.

Anticancer Potential

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example:

  • Cell Line Testing : Compounds with similar structures have been tested against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), showing selective cytotoxicity and inducing apoptosis pathways. The mechanism often involves cell cycle arrest and modulation of apoptotic markers such as Bax/Bcl-2 ratios.

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Summary of Applications

Application AreaDescription
Antimicrobial Effective against various bacterial strains and fungi.
Anticancer Inhibits proliferation in cancer cell lines; induces apoptosis through specific pathways.
Anti-inflammatory Potential to reduce inflammation by modulating cytokine levels.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxicity of substituted thiadiazoles against 60 different cancer cell lines, revealing promising results for compounds structurally related to this compound .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets, suggesting its potential as a lead compound for drug development .
  • Pharmacological Activity : A literature survey revealed that derivatives containing thiadiazoles exhibit various pharmacological activities including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral activities .

Mechanism of Action

The compound's effects are often mediated through its interactions with molecular targets, including enzymes and receptors. Its ability to donate and accept electrons facilitates its role in electronic transfer processes, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzo[d]thiazole + benzo[c]thiadiazole - 6-Carboxamide
- Ethyl linker
- 3-Methyl, 2,2-dioxide on thiadiazole
C₁₇H₁₆N₄O₃S₂ 412.47 Dual heterocyclic system; sulfone group enhances polarity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1-yl)ethyl)-2-methylthiazole-4-carboxamide () Benzo[c]thiadiazole + thiazole - 6-Fluoro
- Ethyl linker
- 2-Methylthiazole-4-carboxamide
C₁₄H₁₅FN₄O₃S₂ 370.4 Fluorine substitution; smaller thiazole-carboxamide moiety
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1-yl)ethyl)benzamide () Benzo[c]thiadiazole + benzamide - 3-Fluorobenzamide
- Ethyl linker
C₁₆H₁₆FN₃O₃S 349.4 Benzamide substituent; lacks benzothiazole scaffold
2-(4-Chlorophenylcarbamoyl)benzothiazole derivatives () Benzo[d]thiazole - Piperidinyl or aminopropyl substituents
- 4-Chlorophenyl carboxamide
Varies ~400–450 Focus on Hsp90 inhibition; flexible side chains for binding pocket interactions

Key Observations:

  • Linker Flexibility : Ethyl linkers (target compound, –12) balance rigidity and flexibility, unlike longer chains in ’s Hsp90 inhibitors .

Key Observations:

  • Coupling Methods : The target compound likely employs carbodiimide-mediated coupling (e.g., EDC) for amide bond formation, similar to and .
  • Purification : Flash chromatography with DCM/MeOH (9:1) is common for benzothiazole derivatives () .

Key Observations:

  • Hsp90 Inhibition : ’s benzothiazole-6-carboxamides show potent Hsp90 binding, suggesting the target compound may share this mechanism .
  • Kinase Selectivity: ’s nitrobenzothiazole derivatives exhibit nanomolar VEGFR-2 inhibition, highlighting the importance of electron-deficient heterocycles .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a thiadiazole ring fused with a benzo[d]thiazole moiety and features an amide functional group. The unique structural characteristics contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight350.4 g/mol
CAS Number2034591-82-5
Chemical ClassThiadiazole derivatives

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain thiadiazole derivatives showed promising results against various strains of bacteria and fungi, highlighting their potential as therapeutic agents in infectious diseases .

Anticancer Activity

The compound has also shown potential anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of the thiadiazole and benzo[d]thiazole rings is crucial for cytotoxic activity against cancer cell lines. In vitro studies using MTT assays indicated that related compounds exhibited significant cytotoxicity against A549 (lung cancer) and other cancer cell lines . The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating potent activity comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Activity

Thiadiazole derivatives have been noted for their anti-inflammatory effects. Compounds structurally similar to the target compound were tested using the albumin denaturation method, showing significant inhibition of inflammation markers compared to standard anti-inflammatory drugs . This suggests potential applications in treating conditions characterized by chronic inflammation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Modulation : It could interact with various receptors, altering their activity and affecting downstream signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study synthesized several thiazole derivatives and evaluated their anticancer effects on different cell lines. The findings suggested that modifications in the thiadiazole structure significantly influenced cytotoxicity levels .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various thiadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features enhanced antibacterial activity .
  • Anti-inflammatory Assessment : In vitro tests showed that specific derivatives could reduce inflammation markers significantly when compared to conventional treatments like diclofenac sodium .

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